molecular formula C13H20ClN3O2S B3017054 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1211159-79-3

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B3017054
CAS No.: 1211159-79-3
M. Wt: 317.83
InChI Key: SEWKTPXEVYPUCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results .

Scientific Research Applications

Synthetic Chemistry and Pharmacology

The synthesis of methanesulfonates of specific compounds demonstrates the utility of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide in the development of antifungal agents. These compounds are designed for the treatment and prevention of systemic fungal infections, showcasing the chemical's role in creating therapeutically relevant molecules (PestiJaan et al., 1998).

Materials Science

In materials science, the sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium demonstrates a route to introduce mixed-side-chain macrocyclic chelates. This process highlights the compound's significance in modifying macrocycles, which could have implications in material synthesis and functionalization (van Westrenen & Sherry, 1992).

Radiochemical Synthesis

The radiochemical synthesis of high affinity, selective sigma receptor ligands showcases the application of this compound in developing compounds for imaging and therapeutic purposes. The synthesis involves fluoride displacement on a bismethanesulfonate salt, highlighting its role in producing compounds with high radiochemical and chemical purity (Kiesewetter & Costa, 1993).

Mechanism of Action

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors, leading to a series of biochemical reactions that result in the activation or inhibition of downstream signaling pathways.

Biochemical Pathways

Upon binding to the D4 dopamine receptors, this compound can influence several signaling pathways. For instance, it can affect the adenylate cyclase pathway , leading to changes in the levels of cyclic AMP, a crucial secondary messenger in cells . It can also influence the mitogen-activated protein kinase (MAPK) pathway and G protein-coupled inward rectifier potassium (GIRK) channels , which play key roles in cellular responses to various stimuli.

Pharmacokinetics

The presence of the piperazine ring and polar nitrogen atoms in the piperazine ring could enhance favorable interaction with macromolecules, potentially impacting itsabsorption, distribution, metabolism, and excretion (ADME) properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of certain transporters, such as those that transport only adenosine, can be increased in an acidic environment . This could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety and hazards associated with “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide” are not detailed in the search results .

Future Directions

The future directions for the research and application of “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide” are not detailed in the search results .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-4-2-12(14)3-5-13/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWKTPXEVYPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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